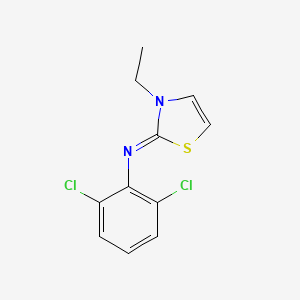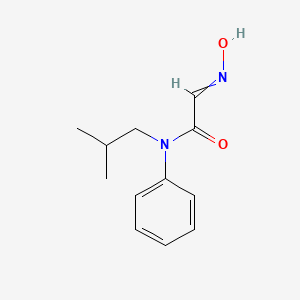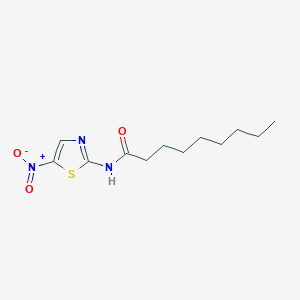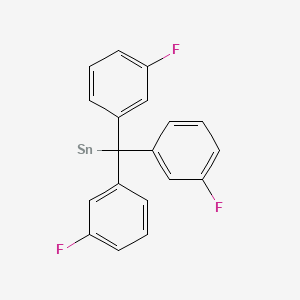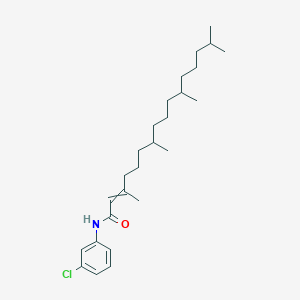
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a long aliphatic chain with multiple methyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 3-chloroaniline with a suitable acylating agent. One common method is the acylation of 3-chloroaniline with 3,7,11,15-tetramethylhexadec-2-enoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in having a chlorophenyl group but differs in the presence of a nitro group and a different aliphatic chain.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains multiple chlorine atoms and a benzamide structure.
Uniqueness
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a chlorophenyl group and a highly substituted long aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63249-86-5 |
|---|---|
Fórmula molecular |
C26H42ClNO |
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide |
InChI |
InChI=1S/C26H42ClNO/c1-20(2)10-6-11-21(3)12-7-13-22(4)14-8-15-23(5)18-26(29)28-25-17-9-16-24(27)19-25/h9,16-22H,6-8,10-15H2,1-5H3,(H,28,29) |
Clave InChI |
KCRCMOXGPUQKNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC(=CC=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


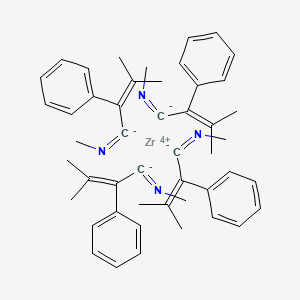
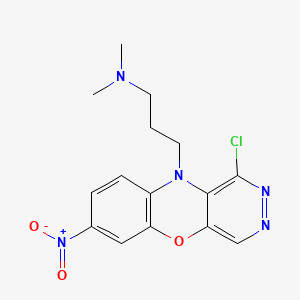
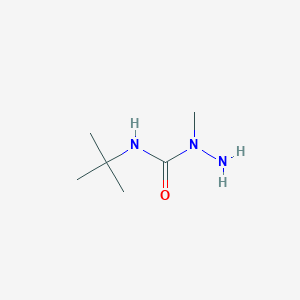

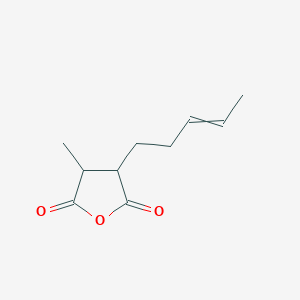

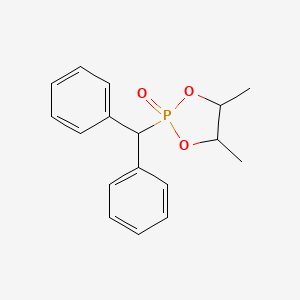
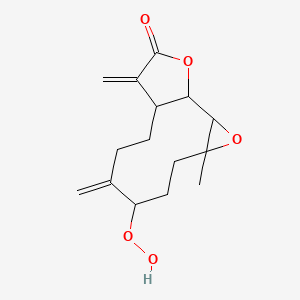
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
